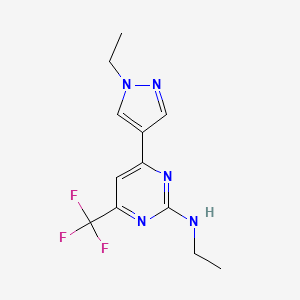![molecular formula C27H22ClNO3 B14926704 (2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14926704.png)
(2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrrolylphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with formaldehyde to form 3-(chlorophenoxymethyl)phenol.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield 3-(3-chlorophenoxymethyl)-4-methoxyphenol.
Formation of the Pyrrolyl Intermediate: Separately, 3-bromophenyl is reacted with pyrrole in the presence of a base to form 3-(1H-pyrrol-1-yl)phenyl.
Aldol Condensation: The final step involves an aldol condensation reaction between the methoxylated intermediate and the pyrrolyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(E)-3-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
- **(E)-3-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
Uniqueness
Chlorophenoxy Group: The presence of the chlorophenoxy group in (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C27H22ClNO3 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
(E)-3-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-1-(3-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H22ClNO3/c1-31-27-13-11-20(16-22(27)19-32-25-9-5-7-23(28)18-25)10-12-26(30)21-6-4-8-24(17-21)29-14-2-3-15-29/h2-18H,19H2,1H3/b12-10+ |
InChI-Schlüssel |
ABLQFSIARXYYQS-ZRDIBKRKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)
![Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14926639.png)
![5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926642.png)
![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B14926646.png)
![5-bromo-N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B14926651.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14926652.png)

![6-cyclopropyl-3-methyl-N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926659.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926662.png)
![1-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14926667.png)
![N-(3-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926673.png)
![N~5~-[1-(1-Adamantyl)propyl]-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14926690.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926700.png)
